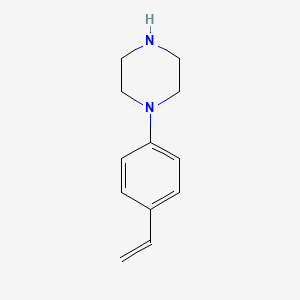

1-(4-Ethenylphenyl)piperazine

Description

Properties

CAS No. |

358674-73-4 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-(4-ethenylphenyl)piperazine |

InChI |

InChI=1S/C12H16N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h2-6,13H,1,7-10H2 |

InChI Key |

GOAKKKDKFMGSFB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Piperazine with 4-Vinylbenzyl Halides

One common approach to synthesizing 1-(4-Ethenylphenyl)piperazine involves nucleophilic substitution of piperazine with 4-vinylbenzyl chloride or bromide. This method is exemplified in a synthesis of related piperidine derivatives, where sodium hydride (NaH) is used to deprotonate the nitrogen nucleophile, followed by reaction with 4-vinylbenzyl chloride in dry dimethylformamide (DMF) under inert atmosphere.

-

- Sodium hydride (60% dispersion in mineral oil) is washed with hexanes and suspended in dry DMF.

- Piperazine or a related amine is added to form the nucleophilic species.

- 4-Vinylbenzyl chloride (1.15 mL, 8.16 mmol) is added dropwise.

- The reaction mixture is stirred overnight under nitrogen protection.

- Workup involves quenching with water, extraction with diethyl ether, washing, drying over magnesium sulfate, and purification by column chromatography.

This route can be adapted for 1-(4-Ethenylphenyl)piperazine by using piperazine as the nucleophile instead of piperidine derivatives.

Reductive Amination of 4-Ethenylbenzaldehyde with Piperazine

Another plausible synthetic route, although less explicitly documented for this exact compound, is reductive amination of 4-ethenylbenzaldehyde with piperazine. This method typically involves:

- Reaction of 4-ethenylbenzaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- The formation of the imine intermediate followed by reduction to the secondary amine.

This approach is common for preparing N-substituted piperazines with aromatic substituents and is suggested by analogous syntheses of 4-(ethylbenzyl)-piperazine derivatives from 4-ethylbenzaldehyde in patent EP2937341A1.

Multi-Step Synthesis via Functionalized Intermediates

Some patents describe multi-step synthetic routes involving preparation of functionalized piperazine intermediates, which can be further modified to introduce the 4-ethenylphenyl substituent.

- For example, 1-(4-hydroxyphenyl)piperazine can be prepared by reaction of 4-hydroxyaniline with dichloroethylamine hydrochloride under basic conditions at 50–60 °C, followed by purification.

- Subsequent functionalization, such as coupling or carbamate formation, can lead to derivatives bearing the 4-ethenylphenyl group.

While these methods are more complex, they allow for introduction of additional functional groups and fine-tuning of the molecule's properties.

Comparative Data Table of Preparation Methods

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra of related compounds show characteristic signals for the vinyl protons (δ ~5.2–5.7 ppm), aromatic protons (δ ~7.2–7.4 ppm), and piperazine ring protons (δ ~2.5–3.5 ppm).

- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ions consistent with the expected molecular weight of 1-(4-Ethenylphenyl)piperazine derivatives.

- Purification : Column chromatography using hexanes or hexanes/ethyl acetate mixtures is commonly employed to isolate pure products.

Summary and Recommendations

The synthesis of 1-(4-Ethenylphenyl)piperazine is most efficiently achieved via direct nucleophilic substitution of piperazine with 4-vinylbenzyl halides under basic conditions in polar aprotic solvents. Reductive amination of 4-ethenylbenzaldehyde with piperazine is an alternative method that may offer milder reaction conditions and good selectivity. Multi-step syntheses involving functionalized intermediates provide avenues for structural diversification but at the cost of increased complexity.

For practical laboratory synthesis, the direct alkylation method is recommended due to its simplicity and adaptability. Careful control of reaction conditions and purification steps ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the ethenyl group is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Ethenylphenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethenylphenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

Anticancer Activity

- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compound 5a) exhibit IC₅₀ values of 2.1–8.7 µM against liver (HepG2) and breast (MCF7) cancer cells, with time-dependent cytotoxicity indicating sustained activity .

- 1-(Substituted phenyl)piperazines with bulky groups (e.g., 4-nitro) show reduced antibacterial activity, suggesting steric hindrance affects target binding .

Neurotransmitter Receptor Interactions

- mCPP (1-(3-Chlorophenyl)piperazine): Binds 5-HT1B (Ki = 120 nM) and 5-HT2C receptors, causing anxiety and appetite suppression in vivo .

- TFMPP (1-(3-Trifluoromethylphenyl)piperazine): Exhibits 5-HT1A/1B agonism (Ki = 15–30 nM) and is used recreationally for MDMA-like effects .

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine : Shows dopamine D2 receptor affinity (Ki = 0.8 nM), highlighting the role of methoxy positioning in CNS targeting .

Metabolic Stability and Toxicity

- Arylpiperazines undergo CYP3A4-mediated N-dealkylation to form 1-aryl-piperazines, which accumulate in the brain and contribute to prolonged pharmacological effects .

Structure-Activity Relationship (SAR) Trends

- Para-substitution (e.g., 4-Cl, 4-CF₃) generally enhances receptor affinity but may increase cytotoxicity .

- Ortho-substitution (e.g., 2-OCH₃) improves CNS penetration and receptor selectivity .

- N4-substitution (e.g., benzamido groups) can dramatically enhance 5-HT1A binding (Ki < 1 nM), as seen in 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine .

Biological Activity

1-(4-Ethenylphenyl)piperazine is an organic compound belonging to the piperazine class, characterized by a piperazine ring and a para-ethenylphenyl substituent. Its molecular formula is C12H14N2, with a molecular weight of approximately 198.25 g/mol. This compound has garnered interest in medicinal chemistry due to its potential interactions with neurotransmitter receptors and its implications in various therapeutic areas.

Chemical Structure and Synthesis

The unique structure of 1-(4-Ethenylphenyl)piperazine, particularly the ethenyl group at the para position, may influence its biological activity. The synthesis typically involves multi-step reactions that allow for the introduction of the ethenyl group onto the phenyl ring. Understanding its synthesis is crucial for exploring analogs that might enhance its pharmacological properties.

Pharmacological Profile

Preliminary studies suggest that 1-(4-Ethenylphenyl)piperazine may interact with serotonin (5-HT) and dopamine (D2) receptors, similar to other piperazine derivatives. These interactions are essential for its potential use in treating psychiatric disorders and other conditions influenced by these neurotransmitters.

Table 1: Potential Pharmacological Interactions

| Receptor Type | Interaction Type | Implications |

|---|---|---|

| Serotonin (5-HT) | Agonist/Antagonist | Mood regulation, anxiety disorders |

| Dopamine (D2) | Agonist/Antagonist | Schizophrenia, Parkinson's disease |

Biological Activity Studies

Research has indicated that compounds structurally related to 1-(4-Ethenylphenyl)piperazine exhibit significant biological activities. For instance, derivatives have been shown to possess anti-tubercular properties against Mycobacterium tuberculosis, highlighting the potential for developing new antibiotics within this chemical framework .

Case Study: Anti-Tubercular Activity

A study evaluated various piperazine derivatives for their efficacy against M. tuberculosis. Among these, certain compounds demonstrated minimum inhibitory concentrations (MICs) significantly lower than traditional treatments, suggesting a promising avenue for new drug development .

Table 2: Anti-Tubercular Activity of Piperazine Derivatives

| Compound Name | MIC (µg/mL) | Reference |

|---|---|---|

| N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | ≤2 | Dolezal et al., 2020 |

| N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | ≤8 | Zhou et al., 2020 |

Neuropharmacological Effects

In addition to antimicrobial properties, studies have explored the neuropharmacological effects of piperazine derivatives. Specifically, compounds similar to 1-(4-Ethenylphenyl)piperazine have been investigated for their analgesic effects. Research indicates that modifications on the phenyl group can significantly enhance analgesic potency compared to standard opioids like morphine .

Table 3: Analgesic Activity Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(4-Ethenylphenyl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are synthesized using ethanol or methanol as solvents to enhance solubility, with reaction times and temperatures carefully monitored to avoid decomposition . Optimization includes selecting demethylation reagents (e.g., BBr₃ or HBr) and stepwise purification via column chromatography. In related compounds, yields exceeding 80% were achieved by controlling reaction pH and temperature (Table 1) .

Q. Which analytical techniques are critical for confirming the structural integrity of 1-(4-Ethenylphenyl)piperazine?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are essential for verifying substituent positions and functional groups. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can assess purity. For instance, IR peaks at 1250–1300 cm⁻¹ confirm C-N bonds in piperazine rings, while NMR signals at δ 2.5–3.5 ppm correlate with piperazine protons .

Q. How can researchers ensure the stability of 1-(4-Ethenylphenyl)piperazine during storage and experiments?

- Methodological Answer : Stability is maintained by storing the compound in anhydrous, dark conditions at –20°C. Degradation studies under varying pH and temperature (e.g., 25°C vs. 40°C) should be conducted, with periodic HPLC analysis to monitor purity. Piperazine analogs with electron-withdrawing substituents (e.g., –Cl) show greater stability in inert atmospheres .

Advanced Research Questions

Q. How can contradictions in biological activity data for 1-(4-Ethenylphenyl)piperazine derivatives be resolved?

- Methodological Answer : Cross-validation using multiple assays (e.g., receptor binding, enzyme inhibition) and orthogonal analytical techniques (e.g., LC-MS, X-ray crystallography) is critical. For example, discrepancies in tyrosinase inhibition data were resolved by correlating IC₅₀ values with molecular docking simulations to confirm binding modes .

Q. What spectroscopic and statistical approaches differentiate 1-(4-Ethenylphenyl)piperazine from its isomers?

- Methodological Answer : Raman microspectroscopy at 20 mW laser power and 128 scans provides high-resolution spectra, while Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) separate isomers. In chlorophenyl-piperazine analogs, PCA explained 99% variance in isomer discrimination (PC3 for 3-CPP vs. 4-CPP) .

Q. How can computational modeling predict the pharmacokinetic properties of 1-(4-Ethenylphenyl)piperazine?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) predicts binding affinities to targets like serotonin receptors. Solubility and logP values are estimated using QSPR models, validated against in vitro permeability assays (Caco-2 cell models) .

Key Considerations for Methodological Rigor

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to ensure reproducibility .

- Data Validation : Use triplicate runs for biological assays and report standard deviations .

- Ethical Compliance : Adhere to safety protocols (e.g., fume hoods for volatile reagents) and ethical guidelines for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.